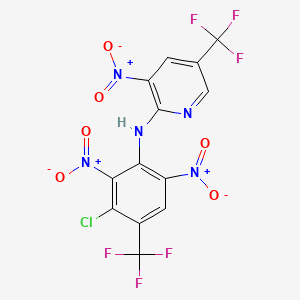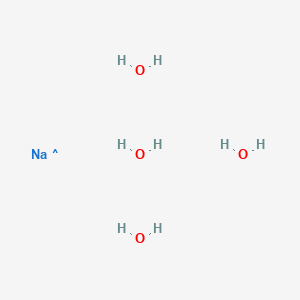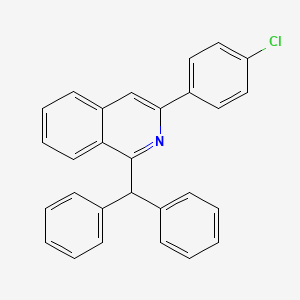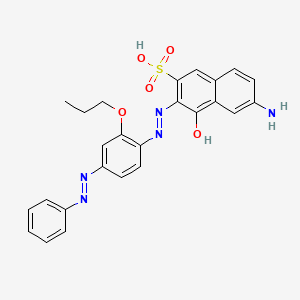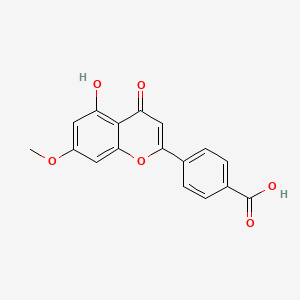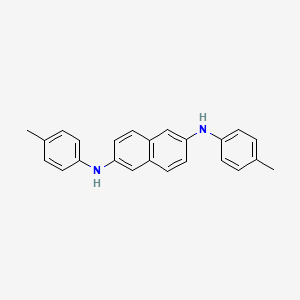
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to the naphthalene-2,6-diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with 4-methylphenyl derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where naphthalene-2,6-diamine reacts with 4-methylphenyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying the interactions of aromatic amines with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving electron transfer and redox reactions, which can modulate cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N~2~,N~6~-Bis(4-butylphenyl)naphthalene-2,6-diamine
- N~2~,N~6~-Bis(4-chlorophenyl)naphthalene-2,6-diamine
- N~2~,N~6~-Bis(4-methoxyphenyl)naphthalene-2,6-diamine
Comparison: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. Compared to its analogs with different substituents (e.g., butyl, chloro, methoxy), the methyl groups enhance the compound’s stability and reactivity in certain chemical reactions. This uniqueness makes it a valuable compound in the synthesis of materials with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
139255-28-0 |
|---|---|
Molekularformel |
C24H22N2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-N,6-N-bis(4-methylphenyl)naphthalene-2,6-diamine |
InChI |
InChI=1S/C24H22N2/c1-17-3-9-21(10-4-17)25-23-13-7-20-16-24(14-8-19(20)15-23)26-22-11-5-18(2)6-12-22/h3-16,25-26H,1-2H3 |
InChI-Schlüssel |
YAHKKCOTHKPZDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


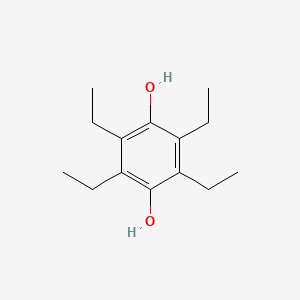
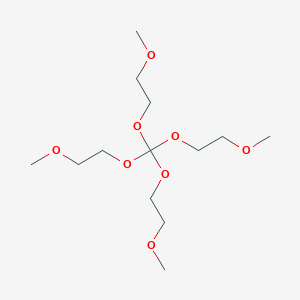

![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
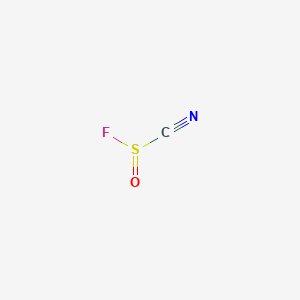
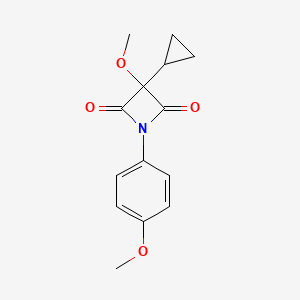

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
